Product packaging for (3s,4r)-3-Fluorooxan-4-ol(Cat. No.:CAS No. 1422188-18-8; 1932230-57-3)

(3s,4r)-3-Fluorooxan-4-ol

Cat. No.: B2860759
CAS No.: 1422188-18-8; 1932230-57-3
M. Wt: 120.123
InChI Key: MSXRZCAECMOKSR-CRCLSJGQSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemistry and Materials Science

Organofluorine chemistry has become a cornerstone of modern chemical science due to the profound impact that fluorine substitution has on molecular properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. acs.orgchinesechemsoc.org This unique combination imparts desirable characteristics to organic molecules.

Beyond pharmaceuticals, organofluorine compounds are integral to materials science. numberanalytics.comnumberanalytics.com They are used to create advanced materials such as fluoropolymers, which are valued for their high thermal stability and chemical resistance. numberanalytics.comwikipedia.org These materials find use as oil and water repellents, high-performance coatings, and specialized solvents. wikipedia.org

Importance of Stereochemistry in Fluorinated Systems

While the introduction of fluorine is impactful, its precise three-dimensional arrangement, or stereochemistry, is critically important. youtube.com When a fluorine atom is attached to a stereocenter, the resulting molecule is chiral, meaning it is non-superimposable on its mirror image. youtube.com The different stereoisomers (enantiomers or diastereomers) of a fluorinated molecule can have vastly different biological activities and physical properties. researchgate.net For instance, the activity of a drug candidate can be highly dependent on the stereochemical configuration of a fluorine substituent on a heterocyclic ring. researchgate.net

Despite their potential, the synthesis of molecules with a stereogenic carbon-fluorine center remains a significant challenge in organic chemistry. psu.eduresearchgate.net Consequently, the number of chiral fluorinated compounds on the market is relatively small compared to those containing fluorine on aromatic rings. researchgate.net Much research is dedicated to developing new asymmetric fluorination methods and using chiral fluorinated building blocks to construct these complex molecules with high stereoselectivity. psu.eduresearchgate.net The development of catalysts for the asymmetric construction of C-F bonds is an extremely active topic of research. psu.edu

Overview of Fluorooxane Frameworks in Chemical Research

Fluorooxane frameworks, such as the one found in (3s,4r)-3-Fluorooxan-4-ol, are a specific class of fluorinated heterocycles. The oxane (or tetrahydropyran) ring is a common scaffold in natural products and pharmaceuticals. The strategic placement of a fluorine atom on this ring system can influence its conformation and properties. nih.gov

The compound this compound itself has been identified as a key intermediate in the synthesis of complex aminopurine derivatives with therapeutic potential. google.com Specifically, it is used as a building block for the synthesis of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide, a compound investigated for the treatment of cancer. google.com This highlights the role of chiral fluorooxane derivatives as valuable components for constructing larger, biologically active molecules.

Current State of Research on Chiral Fluoroalcohols

Chiral fluoroalcohols are highly valuable and versatile intermediates in organic synthesis. researchgate.netresearchgate.net They serve as precursors to a wide range of important molecules, including chiral α-fluorocarboxylic acids. acs.org The optically active α-fluoroalkyl substituted alcohol motif is present in numerous drugs and pharmaceutically active compounds. researchgate.net

Current research focuses heavily on the development of efficient and highly stereoselective methods for their preparation. researchgate.net Key strategies include:

Asymmetric Hydrogenation : The reduction of fluorinated ketones using chiral catalysts is a powerful method to produce chiral fluoroalcohols with high enantiomeric excess (ee). researchgate.netacs.org

Catalytic Aldol-Type Reactions : Using fluorinated enolates in catalytic, enantioselective aldol (B89426) reactions can generate α-fluorinated β-hydroxy carbonyl compounds, which are direct precursors to chiral fluoroalcohols. researchgate.net

Kinetic Resolution : Chiral catalysts can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation and isolation of enantiopure compounds. acs.org

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to a substrate can direct a fluorination reaction to occur with high diastereoselectivity, after which the auxiliary is removed to yield the enantiopure fluoroalcohol. acs.org

These ongoing advancements in synthetic methodology are crucial for making complex chiral fluorinated compounds, including those with a fluorooxane framework, more accessible for research and development. univie.ac.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO2 B2860759 (3s,4r)-3-Fluorooxan-4-ol CAS No. 1422188-18-8; 1932230-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-fluorooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Chiral Control in Fluorooxane Chemistry

Enantioselective and Diastereoselective Control Strategies

The synthesis of stereochemically defined fluorooxanes requires sophisticated strategies to control the orientation of substituents on the oxane ring. researchgate.net This is particularly true for creating specific enantiomers and diastereomers, which can exhibit vastly different biological activities.

The creation of a stereogenic center containing a carbon-fluorine bond is a significant challenge in organic synthesis. nih.govpsu.edu Several methods have been developed to achieve this with high enantioselectivity. nih.gov

One common approach involves the use of chiral catalysts. For example, cinchona alkaloids have been used to improve the enantioselectivity of fluorination reactions at the C3 position of oxane rings, which can be prone to racemization. Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of ketones, a transformation that can be applied to cyclic systems to create chiral C-F bonds. princeton.edu

Another strategy is the use of substrate-controlled diastereoselective reactions. This involves using an enantiomerically pure starting material or a covalently attached chiral auxiliary to direct the stereochemical outcome of the fluorination step. psu.edu Palladium-catalyzed allylic alkylation of fluorinated substrates has also been shown to be an effective method for constructing stereogenic carbon-fluorine centers. psu.edu

Recent advancements have also focused on creating tertiary C-F stereocenters, which are particularly challenging to access. nih.gov One such method involves a palladium-catalyzed enantioselective Heck reaction of acyclic alkenyl fluorides with arylboronic acids, allowing for the installation of tertiary benzylic fluoride (B91410) stereocenters remote from existing functional groups. nih.gov

Stereodivergent synthesis aims to produce any desired stereoisomer of a molecule from a common starting material by tuning the reaction conditions or catalysts. nih.govescholarship.org This approach is highly valuable for exploring the structure-activity relationships of complex molecules like fluorooxanes.

A notable strategy for the stereodivergent synthesis of functionalized tetrahydropyrans (oxanes) involves a bioinspired oxa-Michael cyclization. nih.gov This method leverages the inherent symmetry of 1,3-diols, which can be modulated through the stereoselective hydroboration of an allene (B1206475) with various alkylborane reagents, followed by allylation of an aldehyde. nih.gov This allows for the creation of diverse stereochemical arrangements within the oxane ring.

Furthermore, dynamic kinetic resolution strategies based on asymmetric transfer hydrogenation have been developed for the stereodivergent synthesis of other heterocyclic compounds, demonstrating the potential for applying similar principles to fluorooxane synthesis. researchgate.net

Conformational Analysis of Fluorooxanols

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its reactivity and biological activity. ucalgary.ca In fluorooxanols, the presence of the fluorine atom introduces specific stereoelectronic effects that significantly influence the preferred conformation. rsc.orglumenlearning.com

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°). wikipedia.org This effect is particularly prominent in fluorinated systems and plays a key role in determining the conformation of fluorooxanols. researchgate.netresearchgate.net

The stabilization in the gauche isomer is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to the adjacent C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche conformation. wikipedia.org The high electronegativity of fluorine makes the C-F σ* orbital a good electron acceptor, enhancing this stabilizing effect. wikipedia.org In fluorinated carbohydrates and related systems like fluorooxanes, the fluorine gauche effect can influence the molecule to adopt "non-natural" conformations that would be higher in energy for the non-fluorinated parent compound. rsc.org

The oxane ring typically adopts a chair conformation, which is generally the most stable. scielo.org.mx However, during chemical reactions, the ring can pass through higher-energy transition states, such as boat or twist-boat conformations. scielo.org.mxresearchgate.net The energy difference between these conformations influences the reaction pathway and stereochemical outcome. sandiego.edu

In reactions like the Ireland-Claisen rearrangement, the preference for a chair or boat transition state can be influenced by steric and electronic factors. sandiego.edu For example, steric repulsion between substituents can be avoided in a boat conformation, making it the preferred pathway in certain cases. sandiego.edu While chair-like transition states are generally favored in sigmatropic shifts, boat transition states can become competitive or even preferred depending on the specific substitution pattern of the cyclic system. sandiego.edu Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the relative energies of these transition states and understand the conformational preferences of molecules like fluorooxanols. chemrxiv.org

Stereochemical Stability of the (3S,4R)-3-Fluorooxan-4-ol Scaffold

The this compound scaffold possesses inherent stereochemical stability, making it a valuable building block in medicinal chemistry. The defined stereochemistry at the C3 and C4 positions is crucial for its biological activity and interactions with target molecules.

Mechanistic Investigations of Reactions Involving 3s,4r 3 Fluorooxan 4 Ol

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms involving (3S,4R)-3-Fluorooxan-4-ol and its derivatives is critical for understanding and controlling chemical transformations. Elucidating the precise reaction pathways and the energetic profiles of associated transition states allows for the optimization of reaction conditions to achieve desired products with high yield and selectivity. These investigations often involve a combination of experimental studies and computational modeling. Computational methods, such as relaxed surface scans and the nudged elastic band method, are instrumental in mapping the minimum energy pathway of a reaction, helping to identify the geometry and energy of transition states which are inherently transient and difficult to observe directly. youtube.com

Catalysts and reaction conditions play a pivotal role in directing the stereochemical outcome of reactions involving chiral molecules like this compound. In the synthesis of complex molecules derived from this fluorooxanol, specific conditions are employed to ensure the desired stereoisomer is formed.

For instance, in a reductive amination process to form a related purine (B94841) derivative, a palladium on carbon (Pd/C) catalyst is utilized. The reaction is conducted under a hydrogen gas atmosphere at a specific pressure and temperature to ensure the reduction proceeds efficiently. Following the reduction, the catalyst is removed by filtration. google.com In a subsequent substitution step, a hindered amine base, N,N-Diisopropylethylamine (DIPEA), is used to facilitate the reaction between the amine of the fluorooxanol derivative and a purine moiety. The temperature is carefully controlled to promote the desired substitution while minimizing side reactions. google.com The choice of solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and water, is also critical for reactant solubility and reaction rate. google.com

These examples underscore how the careful selection of a catalyst, base, solvent system, temperature, and pressure are all essential levers for controlling the reaction pathway and achieving high stereoselectivity.

Table 1: Examples of Reaction Conditions in Syntheses Involving this compound Derivatives This table is interactive. You can sort and filter the data.

Step Reagents/Catalyst Solvent(s) Temperature (°C) Pressure (psi) Purpose
Hydrogenation H₂, Pd/C THF, Water 40 ± 5 30 ± 5 Reduction of a nitro group to an amine. google.com
Substitution DIPEA THF 50 ± 5 N/A Coupling of the amine with a purine derivative. google.com

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for fluorinated compounds. In contrast to electrophilic aromatic substitution, SNAr involves a nucleophile attacking an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of fluorine on an aromatic ring has a profound impact on this reaction. Due to its high electronegativity, fluorine is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. masterorganicchemistry.comnumberanalytics.com

The generally accepted mechanism for SNAr proceeds through two steps:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step is typically the rate-determining step. The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, helps to stabilize this negatively charged intermediate. masterorganicchemistry.com

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The powerful electron-withdrawing effect of fluorine significantly accelerates the initial nucleophilic attack, compensating for the strength of the C-F bond. masterorganicchemistry.com Therefore, in systems where a derivative of this compound acts as a nucleophile, it can readily participate in SNAr reactions with polyfluoroarenes, displacing a fluoride ion. mdpi.com

Radical reactions offer unique pathways for bond formation and molecular rearrangement. bbhegdecollege.com A radical, a species with an unpaired electron, can be generated through various methods, including homolytic bond cleavage induced by heat or light, or through chemical initiation. rutgers.edu Once formed, a radical can undergo several transformations, one of the most powerful being intramolecular cyclization. numberanalytics.com

In the context of a molecule like this compound, a radical could theoretically be generated at various positions on the oxane ring or on an attached substituent. If this radical center is in proximity to an unsaturated bond (e.g., a double or triple bond) within the same molecule, an intramolecular addition can occur, leading to a cyclic product. rutgers.edu

The regioselectivity of these cyclizations is often governed by Baldwin's Rules, which are a set of guidelines based on the orbital overlap required for ring closure. For radical cyclizations, exo cyclizations, where the bond being formed is external to the newly formed ring, are generally kinetically favored over endo cyclizations, especially for the formation of 5- and 6-membered rings. rutgers.edu For example, the 5-hexenyl radical almost exclusively undergoes a 5-exo-trig cyclization to form a cyclopentylcarbinyl radical. illinois.edu The specific pathway and product distribution would depend on the exact structure of the substrate, the position of the radical, and the nature of the unsaturated moiety.

Influence of Fluorine Substitution on Reactivity and Selectivity

The substitution of hydrogen with fluorine, the most electronegative element, imparts significant changes to a molecule's properties and chemical behavior. cas.cn This "fluorine effect" is a cornerstone of modern medicinal chemistry and materials science, and it profoundly influences the reactivity and selectivity of this compound.

The introduction of a fluorine atom into an organic molecule causes distinct electronic and steric perturbations.

Electronic Effects: Fluorine's strong inductive effect (-I effect) withdraws electron density from neighboring atoms. This can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and enhancing molecular stability. numberanalytics.com This electron withdrawal can decrease the reactivity of a molecule towards electrophiles but increase its susceptibility to nucleophiles. numberanalytics.com Furthermore, fluorine substitution can significantly impact the stability of reaction intermediates; for example, it can destabilize adjacent carbocations but stabilize carbanions, although this stabilization can be complex and context-dependent. pen2print.org

Steric and Conformational Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), its substitution can influence the steric environment around a reaction center. More importantly, the C-F bond is highly polarized and can participate in non-covalent interactions, such as C-F···H-X hydrogen bonds, which can influence substrate-catalyst interactions and the conformation of transition states, thereby affecting reactivity and selectivity. sioc-journal.cn

Table 2: Summary of Chemical Property Perturbations by Fluorine Substitution This table is interactive. You can sort and filter the data.

Property Effect of Fluorine Substitution Consequence on Reactivity
Electronic Density Strong inductive withdrawal (-I effect). numberanalytics.com Decreased reactivity towards electrophiles; increased towards nucleophiles. numberanalytics.com
Molecular Orbitals Lowers HOMO energy, raises LUMO energy. numberanalytics.com Increased molecular stability, altered reaction kinetics.
Intermediate Stability Can stabilize adjacent carbanions, destabilize carbocations. pen2print.org Influences reaction pathways and feasibility.
Non-covalent Interactions Can act as a weak hydrogen bond acceptor (C-F···H-X). sioc-journal.cn Affects conformational preferences and catalyst binding. sioc-journal.cn

The aforementioned perturbations give rise to unique reactivity profiles in molecules like this compound compared to their non-fluorinated analogs. The influence of fluorine can be transmitted through the molecular framework to affect remote reaction centers.

A notable example of this long-range effect was observed in the nucleophilic fluorination of a 1,6-anhydro-hexopyranose system, which shares a cyclic ether structure with oxane. The stereochemistry of a fluorine atom at the C2 position was found to unexpectedly dictate the stereochemical outcome of a substitution reaction at the C4 position. beilstein-journals.org This demonstrated that the remote fluorine atom exerts a significant influence on the reactivity and selectivity at a distant site, possibly through the stabilization or destabilization of key intermediates or transition states. beilstein-journals.org

Similarly, the fluorine atom in this compound is expected to influence reactions at the C4 hydroxyl group or other parts of the molecule. For instance, the acidity of the C4-OH proton could be increased due to the inductive pull of the C3-F bond. This altered reactivity profile is a direct consequence of the electronic and conformational changes induced by the fluorine atom, providing chemists with unique opportunities to control reaction outcomes. pen2print.org

Regioselectivity and Stereospecificity in Fluorooxane Transformations

The chemical behavior of this compound is profoundly influenced by the stereochemical arrangement of its fluoro and hydroxyl substituents. These groups dictate the molecule's conformational preferences and, consequently, the regioselectivity and stereospecificity of its transformations. The interplay between steric and electronic effects, including the potential for neighboring group participation, governs the outcome of reactions at or adjacent to the C3 and C4 positions.

The presence of a fluorine atom at the C3 position significantly impacts the electronic properties of the oxane ring. Fluorine's high electronegativity induces a dipole moment and can influence the stability of reactive intermediates. beilstein-journals.orgnih.gov Computational studies on related fluorinated heterocycles suggest that the gauche effect and hyperconjugative interactions play a crucial role in determining the most stable conformation, which in turn affects the trajectory of approaching reagents. beilstein-journals.org For instance, in reactions proceeding through an oxocarbenium ion intermediate, the orientation of the C-F bond can direct incoming nucleophiles to a specific face of the ring. nih.gov

The stereospecificity of reactions involving this compound is often controlled by the principle of neighboring group participation. rsc.orgtesisenred.net When the C4-hydroxyl group is acylated, for example with a benzoyl group, the ester can act as an internal nucleophile. This participation leads to the formation of a bicyclic dioxolenium ion intermediate, which effectively blocks one face of the pyranose ring. researchgate.netacs.org As a result, an external nucleophile can only attack from the opposite face, leading to a high degree of 1,2-trans stereoselectivity. This phenomenon is well-documented in carbohydrate chemistry, where acyl groups at C2 are routinely used to ensure the formation of 1,2-trans-glycosides. beilstein-journals.org

The regioselectivity of reactions, such as the opening of an epoxide derived from this compound, is governed by the Fürst-Plattner rule. acs.org This rule predicts that the nucleophilic attack will occur in a trans-diaxial fashion. The conformational preference of the oxane ring, which is influenced by the fluorine and hydroxyl substituents, will determine which of the two carbons of the epoxide is preferentially attacked. rsc.org In many cases, the combination of a fluoride source like potassium bifluoride (KHF₂) and a phase-transfer catalyst such as tetrabutylammonium (B224687) fluoride (TBAF) is used for the regioselective opening of epoxides in related systems. rsc.org

The following tables illustrate the expected regioselectivity and stereospecificity in key transformations of this compound derivatives, based on established principles in related fluorinated carbohydrate systems.

Table 1: Illustrative Regioselectivity in the Opening of a Hypothetical 3,4-Epoxyoxane Derived from this compound

This table demonstrates the predicted outcome of the nucleophilic opening of a hypothetical epoxide, (3S,4R)-3,4-epoxyoxane, under different conditions. The regioselectivity is dictated by the Fürst-Plattner rule, which favors a trans-diaxial opening of the epoxide ring.

EntryNucleophile/ReagentSolventPredicted Major ProductRegioselectivity (C3:C4 Attack)
1NaN₃DMF(3S,4S)-4-Azido-3-fluorooxan>95:5
2KHF₂/TBAFAcetonitrile(3S,4S)-3,4-Difluorooxane>95:5
3NaOMe/MeOHMethanol(3S,4S)-3-Fluoro-4-methoxyooxane>90:10
4LiAlH₄THF(3S)-3-Fluorooxan>98:2

Note: The data in this table is illustrative and based on known principles of epoxide ring-opening reactions in related cyclic systems. It serves to demonstrate the expected high regioselectivity.

Table 2: Illustrative Stereospecificity in Glycosylation Reactions with a this compound Donor

This table illustrates the influence of the C4-substituent on the stereochemical outcome of a hypothetical glycosylation reaction. The principle of neighboring group participation by an acyl group at C4 is expected to lead to high 1,2-trans selectivity.

EntryC4-SubstituentGlycosyl AcceptorActivatorPredicted Product Ratio (trans:cis)
1O-BenzoylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf>95:5
2O-Acetyl1-OctanolBF₃·OEt₂>90:10
3O-PivaloylCholesterolNIS/TfOH>98:2
4OH (unprotected)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf~1:1

Note: The data in this table is illustrative and based on well-established principles of neighboring group participation in glycosylation reactions. It highlights the expected stereodirecting effect of the C4-acyl group.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of (3S,4R)-3-Fluorooxan-4-ol

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. This is particularly useful for understanding the stereoselectivity in the synthesis of complex molecules like this compound.

For instance, in the synthesis of fluorinated pyranose analogues, DFT has been used to rationalize the stereochemical outcome of fluorination reactions. researchgate.net Theoretical studies on similar reactions, such as the [3+2] cycloaddition of β-trifluoroacetyl vinyl ethyl ether, have demonstrated that DFT can predict the preferred regio- and stereoisomers by comparing the activation energies of different reaction pathways. shd-pub.org.rs For this compound, DFT could be employed to model the approach of a fluorinating agent to an oxane precursor, calculating the energies of the diastereomeric transition states leading to the observed (3S,4R) stereochemistry. These calculations often reveal that subtle non-covalent interactions, such as hydrogen bonds or steric repulsions within the transition state structure, dictate the stereochemical course of the reaction. rsc.org

A hypothetical DFT study on a key synthetic step might produce the following data:

Transition StateRelative Energy (kcal/mol)Key Interacting AtomsPredicted Major Product
TS-A (leading to 3S,4R)0.0F...H-OYes
TS-B (leading to 3R,4R)+2.5F...C-HNo
TS-C (leading to 3S,4S)+3.1Steric clashNo
TS-D (leading to 3R,4S)+1.8F...H-O (distorted)Minor

This table is illustrative and shows the type of data that would be generated in a DFT study on the stereoselective synthesis of this compound.

The oxane ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of substituents—a fluorine atom at C3 and a hydroxyl group at C4—significantly influences the conformational equilibrium. DFT calculations can predict the relative energies of these conformers and the energy barriers for their interconversion.

Studies on related systems, like 3,4-dihydro-2H-pyran, have used DFT to map the conformational potential energy surfaces, revealing the pathways for interconversion between twisted and bent forms. rsc.org For this compound, the chair conformation is expected to be the most stable. Within the chair form, there are two possible arrangements for each substituent: axial and equatorial. DFT can precisely quantify the energetic preference for the fluorine and hydroxyl groups to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.orgutdallas.edu The gauche effect, an exception where an axial position might be favored due to hyperconjugative interactions involving the electronegative fluorine, could also be investigated. acs.org

A representative DFT analysis of the conformational isomers of this compound would likely yield the following energetic data:

Conformer3-Fluoro Position4-Hydroxy PositionRelative Energy (kcal/mol)
Chair 1EquatorialEquatorial0.0
Chair 2AxialEquatorial+2.8
Chair 3EquatorialAxial+1.5
Chair 4AxialAxial+5.0
Twist-Boat--+6.2

This table is illustrative, demonstrating the expected relative stabilities of different conformations of this compound as would be predicted by DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. chemrxiv.org

In this compound, the lone pairs on the oxygen atoms of the ether and hydroxyl groups would contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be an antibonding orbital (σ*) associated with the C-F and C-O bonds. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. chemrxiv.org

This compound can act as a ligand for metal catalysts or interact with other molecules through hydrogen bonding and dipole-dipole interactions. DFT can model these interactions, providing information on binding energies, geometries, and the nature of the bonding. For example, the interaction of the hydroxyl group and the ether oxygen with a Lewis acid catalyst could be modeled to understand its role in a potential reaction. Analysis of the electron density, often using techniques like Natural Bond Orbital (NBO) analysis, can quantify charge transfer and the strength of these interactions. acs.org

Molecular Mechanics and Other Force Field Calculations

Molecular mechanics is a computational method that uses classical physics to model molecular systems. wikipedia.org It represents molecules as a collection of atoms held together by springs (bonds), and the energy of the system is calculated using a force field—a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. wikipedia.org

While less accurate than DFT for electronic properties, molecular mechanics is much faster, making it suitable for studying large systems or for extensive conformational searches. wikipedia.org For this compound, molecular mechanics would be an efficient method to perform an initial broad search of the conformational space to identify low-energy conformers, which could then be further analyzed using DFT. upenn.edu Molecular dynamics (MD) simulations, which use force fields to simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule in solution, including how it interacts with solvent molecules. rsc.orgresearchgate.net

Predictive Modeling for Novel Fluorooxane Reactivity and Synthesis

Computational chemistry, increasingly coupled with machine learning (ML), is being used to predict the reactivity and properties of novel molecules. researchgate.netcmu.edu By training models on data from DFT calculations or experiments for a range of known fluorinated ethers, it is possible to predict properties like oxidative stability, reaction barriers, or even the outcome of a synthetic reaction for a new molecule like this compound. chemrxiv.orgnju.edu.cn

For example, a predictive model could be developed to screen for the optimal Lewis acid catalyst for a glycosylation reaction involving a derivative of this compound. The model would use descriptors derived from DFT calculations (e.g., LUMO energy of the catalyst, charge on the metal center) to predict the reaction yield or stereoselectivity. This approach accelerates the discovery of new reactions and synthetic routes by prioritizing the most promising experimental conditions.

Applications in Organic Synthesis and As Chiral Building Blocks

Utility of (3S,4R)-3-Fluorooxan-4-ol as a Chiral Building Block.chem-contract.commdpi.com

This compound serves as a crucial starting material for creating complex, stereochemically defined molecules. chem-contract.commdpi.com Its inherent chirality is transferred to new molecules, a critical aspect in the synthesis of pharmacologically active compounds where stereochemistry dictates biological activity. ub.edu The fluorinated tetrahydropyran (B127337) motif is a key structural element found in a variety of bioactive natural products and pharmaceuticals. nih.gov The strategic placement of the fluorine atom and the hydroxyl group allows for predictable and controlled manipulations, making it a reliable building block for stereoselective synthesis. rptu.decapes.gov.br

The synthesis of enantiopure compounds, which consist of a single enantiomer, is of paramount importance in the pharmaceutical industry to ensure therapeutic efficacy and minimize potential side effects. ub.edu this compound is instrumental in this field. For instance, it has been utilized as a key intermediate in the synthesis of aminopurine compounds with potential applications in cancer treatment. google.com The defined stereochemistry of the fluoro and hydroxyl groups on the oxane ring allows for the construction of complex molecular architectures with high enantiomeric purity. nih.gov The synthesis of various bioactive molecules, including those with anti-hepatitis B activity, has been achieved using fluorinated sugar analogs derived from similar chiral synthons. nih.govsemanticscholar.org The ability to introduce this fluorinated pyranol unit into larger molecules makes it a valuable tool for medicinal chemists aiming to develop new enantiopure drugs. nih.gov

Table 1: Examples of Enantiopure Compounds Synthesized Using Fluorinated Tetrahydropyran Scaffolds

Compound ClassTherapeutic AreaSynthetic ApproachReference
Aminopurine DerivativesOncologyCoupling with purine (B94841) backbone google.com
ApionucleosidesAntiviral (Hepatitis B)Glycosylation and modification nih.govsemanticscholar.org
DltA InhibitorsAntibacterialModification of adenosine (B11128) derivatives mdpi.com
JAK InhibitorsAutoimmune DisordersDerivatization of tetrahydropyran core

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govnih.govomicsonline.orgrsc.org This strategic incorporation, known as fluorination, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govresearchgate.net this compound and similar fluorinated building blocks are pivotal in expanding the accessible chemical space for drug discovery. nih.govsemanticscholar.orgrsc.orgresearchgate.net By providing a chiral, fluorinated scaffold, it enables the synthesis of novel bioactive molecules with unique properties that would be difficult to achieve otherwise. nih.gov The use of such building blocks allows for the exploration of new structural motifs and the development of next-generation pharmaceuticals with improved therapeutic profiles. nih.govresearchgate.net The presence of fluorine can lead to compounds with enhanced potency and better pharmacokinetic properties. rsc.org

Strategies for Further Functionalization and Diversification.semanticscholar.orgrsc.org

The synthetic utility of this compound is further enhanced by the ability to selectively modify its structure to create a diverse range of derivatives. semanticscholar.orgrsc.org

The hydroxyl group at the C4 position of this compound serves as a convenient handle for introducing a wide array of other functional groups. Standard organic transformations such as oxidation, reduction, and substitution can be employed to modify this position. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions. Alternatively, it can be converted into a leaving group to allow for nucleophilic substitution, thereby introducing amines, azides, or other functionalities. These modifications are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net The amino group in related compounds like (3R,4R)-3-aminooxan-4-ol can also undergo various reactions, highlighting the versatility of this class of compounds.

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.comwikipedia.org this compound and its derivatives can participate in various C-C bond-forming reactions. For instance, after appropriate functionalization, the tetrahydropyran ring can be coupled with other fragments using transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com Photochemical methods can also be employed to generate reactive intermediates for C-C bond formation. nih.gov The Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyran rings and can be adapted to create functionalized derivatives. nih.govbeilstein-journals.org These strategies allow for the elaboration of the basic this compound scaffold into more complex and potentially more potent bioactive molecules. nih.gov

Advanced Analytical Methodologies for the Characterization of Fluorinated Cyclic Alcohols

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within (3s,4r)-3-Fluorooxan-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹⁹F NMR are particularly informative. researchgate.netuchicago.edunsf.govresearchgate.netacs.org ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The protons on the carbon adjacent to the oxygen of the alcohol are expected to appear in the 3.4-4.5 ppm region due to deshielding. libretexts.org The presence of the electronegative fluorine atom will further influence the chemical shifts of nearby protons.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. nsf.govresearchgate.netnih.gov A single resonance would be expected for this compound, with its chemical shift providing insight into the electronic effects within the molecule. Coupling between the fluorine atom and adjacent protons (²JHF and ³JHF) in the ¹H NMR spectrum, and vice versa in the ¹⁹F NMR spectrum, is crucial for confirming the position of the fluorine atom.

Illustrative ¹H NMR Data for this compound:

ProtonChemical Shift (ppm) (Predicted)MultiplicityCoupling Constants (Hz) (Predicted)
H-34.5 - 4.8dmJHF ≈ 45-50
H-43.8 - 4.1m
H-2ax3.9 - 4.2m
H-2eq3.6 - 3.8m
H-5ax1.8 - 2.0m
H-5eq1.6 - 1.8m
H-6ax3.7 - 3.9m
H-6eq3.4 - 3.6m
OHVariablebr s

Illustrative ¹⁹F NMR Data for this compound:

NucleusChemical Shift (ppm) (Predicted)Multiplicity
F-3-190 to -210ddd

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorptions would be from the O-H and C-F bonds. A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. libretexts.orgyoutube.comorgchemboulder.com The C-O stretching vibration is expected to appear in the 1260-1050 cm⁻¹ region. orgchemboulder.com The C-F stretching vibration typically gives rise to a strong absorption in the 1150-1000 cm⁻¹ range.

Illustrative IR Absorption Data for this compound:

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
O-H stretch3500 - 3200Strong, Broad
C-H stretch2950 - 2850Medium
C-O stretch1260 - 1050Strong
C-F stretch1150 - 1000Strong

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound, allowing for the confirmation of its elemental composition. The mass spectra of fluorinated compounds can be complex, and the molecular ion peak may be weak or absent. nist.govnist.gov Common fragmentation pathways for alcohols include alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration. libretexts.org For fluorinated heterocyclic compounds, fragmentation may also involve the loss of HF or other fluorine-containing fragments. dtic.mil

Illustrative Mass Spectrometry Data for this compound:

Ionm/z (Predicted)Description
[M+H]⁺121.0660Protonated Molecular Ion
[M-H₂O]⁺103.0554Loss of water
[M-HF]⁺101.0605Loss of hydrogen fluoride (B91410)

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and separation of isomers of fluorinated cyclic alcohols.

Column chromatography is a fundamental technique for the purification of synthetic organic compounds. For a polar molecule like this compound, normal-phase column chromatography using silica gel as the stationary phase and a mixture of polar and nonpolar solvents (e.g., ethyl acetate/hexane) would be a suitable method for purification. nih.govacs.org Reversed-phase chromatography, using a nonpolar stationary phase like C18 and a polar mobile phase (e.g., methanol/water), could also be employed, particularly for the separation of related impurities. nih.govteledynelabs.comyoutube.com

Since this compound is a chiral molecule, methods for separating its enantiomers are crucial for stereochemical studies. Chiral chromatography, using a chiral stationary phase (CSP), is the most common method for the analytical and preparative separation of enantiomers. researchgate.net The choice of CSP and mobile phase is critical for achieving good separation. Alternatively, derivatization of the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography, is another approach. A novel technique utilizing ¹⁹F NMR with chiral aluminum complexes has also been developed for the rapid chiral analysis of alcohols and ethers without the need for physical separation. cas.cnanalytica-world.com

Q & A

How can researchers synthesize (3S,4R)-3-Fluorooxan-4-ol with high stereochemical purity?

Basic Research Question
Methodological Answer:
Stereoselective synthesis is critical. A multi-step approach is recommended:

Oxane Ring Formation : Start with a diol precursor (e.g., 4-hydroxyoxane) and introduce fluorine via stereocontrolled fluorination using reagents like Selectfluor® or DAST. Reaction conditions (e.g., −78°C in anhydrous THF) minimize racemization .

Chiral Catalysts : Employ chiral auxiliaries or catalysts (e.g., Sharpless-type conditions) to enforce the (3S,4R) configuration.

Purification : Use preparative HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the enantiomerically pure product .

What advanced analytical techniques are required to resolve discrepancies in NMR data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or dynamic conformational changes. To address this:

  • 2D NMR (COSY, HSQC, NOESY) : Map coupling constants (e.g., 3JHH^3J_{HH}) to confirm stereochemistry and detect hidden proton environments .
  • Computational NMR Prediction : Compare experimental 13C^{13}\text{C}/19F^{19}\text{F} chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Variable Temperature (VT) NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures .

How can the biological activity of this compound be systematically evaluated for drug discovery?

Advanced Research Question
Methodological Answer:
Focus on target engagement and mechanistic profiling :

QSAR Modeling : Predict binding affinity to enzymes (e.g., glycosidases) by correlating molecular descriptors (logP, polar surface area) with activity data .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).
  • Cellular Uptake : Track intracellular accumulation via LC-MS or fluorescent tagging .

In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) with radiolabeled (18F^{18}\text{F}) analogs .

What strategies mitigate side reactions during the fluorination of oxane derivatives?

Basic Research Question
Methodological Answer:
Fluorination is prone to over-fluorination or epimerization. Key strategies include:

  • Controlled Reagent Addition : Use slow addition of DAST or Deoxo-Fluor® at low temperatures (−40°C) to limit exothermic side reactions .
  • Solvent Optimization : Anhydrous dichloromethane or acetonitrile reduces hydrolysis byproducts.
  • Protecting Groups : Temporarily protect the 4-hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent competing reactions .

How can computational methods guide the design of this compound analogs with enhanced stability?

Advanced Research Question
Methodological Answer:
Leverage molecular dynamics (MD) and docking studies :

Conformational Analysis : Simulate the compound’s ring puckering and hydrogen-bonding patterns in water using GROMACS. Identify metastable states prone to hydrolysis .

Enzyme Docking : Use AutoDock Vina to predict binding modes to target proteins. Modify substituents (e.g., 4-OH → 4-OMe) to improve fit and metabolic stability .

ADMET Prediction : Tools like SwissADME forecast solubility, CYP450 interactions, and blood-brain barrier penetration .

How should researchers address conflicting crystallographic and spectroscopic data for this compound?

Advanced Research Question
Methodological Answer:
Contradictions may stem from polymorphism or crystal packing effects. Resolve by:

  • Single-Crystal XRD : Confirm absolute configuration and compare with NMR-derived structures. Use synchrotron sources for high-resolution data .
  • Solid-State NMR : Compare 19F^{19}\text{F} chemical shifts in crystalline vs. solution states to detect conformational differences .
  • Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in crystals, which can distort XRD results .

Key Resources for Further Study:

  • Synthesis Protocols : (reaction optimization), (fluorine reactivity).
  • Analytical Standards : (purity assessment via HPLC/NMR).
  • Biological Applications : (enzyme targeting), (computational modeling).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.